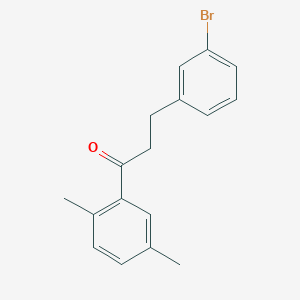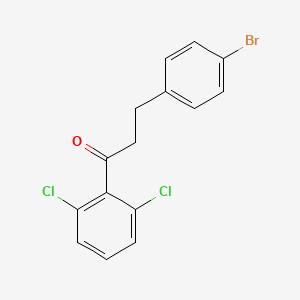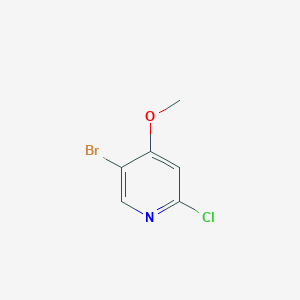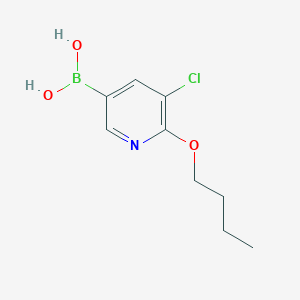
(6-Butoxy-5-chloropyridin-3-yl)boronic acid
Overview
Description
(6-Butoxy-5-chloropyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C9H13BClNO3 and a molecular weight of 229.47 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a butoxy group at the 6-position and a chlorine atom at the 5-position. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
- In the case of boronic acids used in Suzuki–Miyaura cross-coupling reactions, they participate in transmetalation reactions with palladium catalysts. This involves the transfer of a nucleophilic organic group from boron to palladium, leading to the formation of new carbon–carbon bonds .
Mode of Action
Pharmacokinetics (ADME Properties)
- The butoxy group (-O-C4H9) at position 6 influences the compound’s overall electronic properties. It may affect its solubility and absorption. Limited information is available regarding distribution. The compound may undergo biotransformation in vivo, but specific metabolic pathways are unknown. Excretion pathways remain uncharacterized.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (6-Butoxy-5-chloropyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 6-butoxy-5-chloropyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: (6-Butoxy-5-chloropyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in oxidation and substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation reactions may yield pyridine N-oxides.
Scientific Research Applications
Chemistry: (6-Butoxy-5-chloropyridin-3-yl)boronic acid is widely used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling . It serves as a versatile building block in medicinal chemistry and materials science.
Biology and Medicine: In biological research, boronic acids are investigated for their potential as enzyme inhibitors, particularly protease inhibitors . The unique properties of this compound make it a valuable tool in the development of new therapeutic agents.
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its role in cross-coupling reactions makes it essential for the synthesis of various functionalized aromatic compounds.
Comparison with Similar Compounds
- (6-Butoxy-5-chloropyridin-2-yl)boronic acid
- (6-Butoxy-5-chloropyridin-4-yl)boronic acid
- (6-Butoxy-5-chloropyridin-3-yl)boronic ester
Uniqueness: (6-Butoxy-5-chloropyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both butoxy and chlorine substituents provides distinct electronic and steric properties that can be leveraged in various synthetic applications.
Properties
IUPAC Name |
(6-butoxy-5-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BClNO3/c1-2-3-4-15-9-8(11)5-7(6-12-9)10(13)14/h5-6,13-14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLDPMRPXWIYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCCCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675118 | |
| Record name | (6-Butoxy-5-chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-71-8 | |
| Record name | (6-Butoxy-5-chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


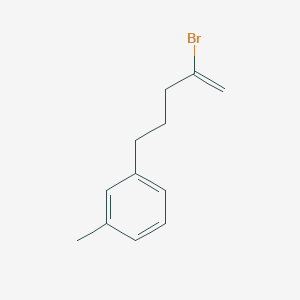
![5-Bromo-4'-methyl-[2,3']bipyridinyl](/img/structure/B1522658.png)



![5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522665.png)
